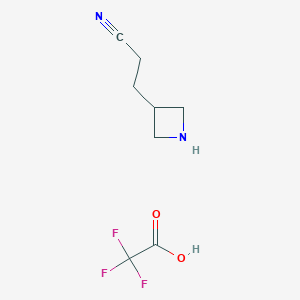
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has a molecular formula of C8H11F3N2O2 and a molecular weight of 224.2. Azetidine derivatives are known for their unique four-membered ring structure, which imparts significant strain and reactivity to the molecule .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring . The trifluoroacetic acid component is often introduced as a counterion to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different azetidine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in medicinal chemistry and other applications .
科学研究应用
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(azetidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds include other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid .
Uniqueness
What sets 3-(azetidin-3-yl)propanenitrile apart is its combination with trifluoroacetic acid, which enhances its stability and solubility. This unique feature makes it a valuable compound in various scientific and industrial applications.
生物活性
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound consists of an azetidine ring attached to a propanenitrile group and is modified by trifluoroacetic acid. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of organic compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the proliferation of cancer cell lines with varying degrees of effectiveness:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on proliferation |
| MCF10A (non-cancer) | 2.4 | Lesser effect compared to MDA-MB-231 |
The selectivity index indicates a promising therapeutic window for targeting cancer cells while sparing normal cells .
The mechanism by which 3-(Azetidin-3-yl)propanenitrile exerts its effects involves the inhibition of key signaling pathways associated with cancer progression. Notably, it has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor metastasis. This inhibition is significant as it suggests a potential role in preventing cancer spread .
Toxicity and Environmental Impact
While the compound exhibits promising biological activity, it is essential to consider its toxicity profile. Trifluoroacetic acid (TFA), a component of this compound, is known to be low to moderately toxic to various organisms. However, the risks associated with TFA are generally considered minimal under typical exposure scenarios . Further studies are needed to assess the long-term environmental impact and safety profile of this compound in clinical settings.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of 3-(Azetidin-3-yl)propanenitrile in preclinical models:
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly reduced lung metastasis compared to controls. This highlights its potential as an effective therapeutic agent against metastatic breast cancer .
- Comparative Analysis : When compared with established anticancer drugs like 5-Fluorouracil, 3-(Azetidin-3-yl)propanenitrile demonstrated superior selectivity and potency against specific cancer cell lines, indicating its potential as a novel therapeutic agent .
属性
分子式 |
C8H11F3N2O2 |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
3-(azetidin-3-yl)propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-3-1-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
InChI 键 |
ZSTCUYBEHHLVAE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CCC#N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















